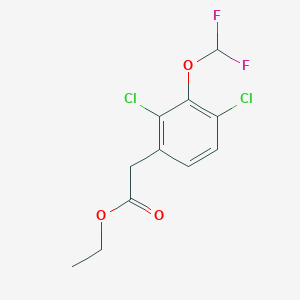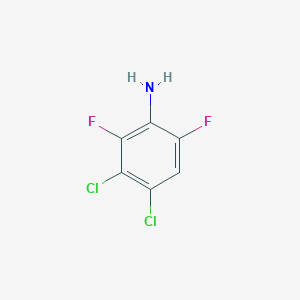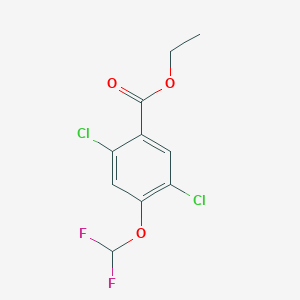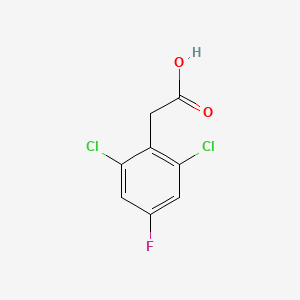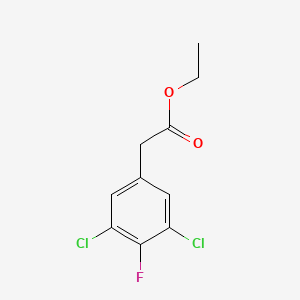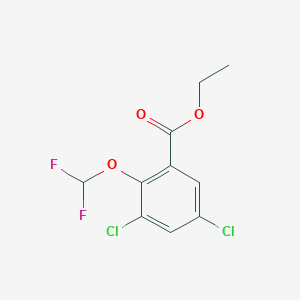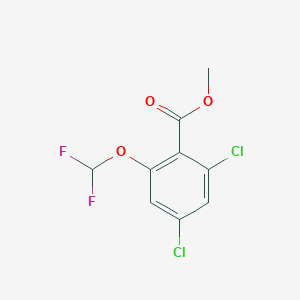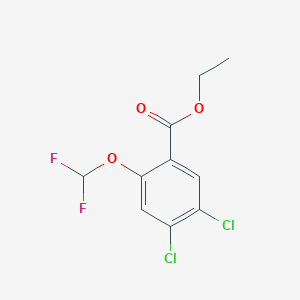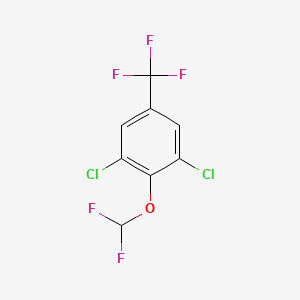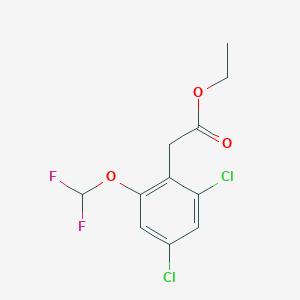
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
描述
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene, commonly referred to as DFTB, is a halogenated aromatic compound that is used as an intermediate in the production of pharmaceuticals and other organic compounds. DFTB is a colorless liquid with a low melting point and a high boiling point. It is also a very stable compound and is not easily decomposed. DFTB is a versatile compound that can be used in a variety of applications, from synthesis to research.
作用机制
DFTB is a halogenated aromatic compound, which means that it can react with other compounds to form new compounds. The reaction of DFTB with other compounds is typically a substitution reaction, in which the halogen atom of the DFTB molecule is replaced by another atom. This type of reaction is known as a nucleophilic substitution reaction, and is the most common reaction mechanism for DFTB.
Biochemical and Physiological Effects
DFTB is a halogenated aromatic compound, and as such, it can have both biochemical and physiological effects on the body. In the body, DFTB can act as an enzyme inhibitor, which means that it can interfere with the activity of enzymes. Additionally, DFTB can act as an antioxidant, meaning that it can scavenge free radicals and prevent oxidative damage. DFTB can also have effects on the metabolism of hormones, drugs, and other compounds, as well as on the immune system.
实验室实验的优点和局限性
DFTB has several advantages for use in laboratory experiments. One advantage is that it is a very stable compound and is not easily decomposed. Additionally, DFTB is a colorless liquid with a low melting point and a high boiling point, making it easy to work with in the lab. Furthermore, DFTB is a versatile compound that can be used in a variety of applications, from synthesis to research.
However, there are also some limitations to using DFTB in laboratory experiments. For example, DFTB is a halogenated aromatic compound, which means that it can react with other compounds to form new compounds. This can make it difficult to control the reaction and can lead to unwanted side products. Additionally, DFTB can act as an enzyme inhibitor, which can interfere with the activity of enzymes in the body.
未来方向
There are several potential future directions for the use of DFTB in research and development. One potential direction is the use of DFTB in the synthesis of new drugs and other organic compounds. Additionally, DFTB could be used to develop new polymers, such as polystyrene, polycarbonate, and polyurethane. Furthermore, DFTB could be used to develop new enzyme inhibitors, which could be used to treat diseases such as cancer and Alzheimer's. Finally, DFTB could be used to develop new antioxidants, which could be used to protect against oxidative damage.
科学研究应用
DFTB is widely used in scientific research as a reagent for the synthesis of organic compounds. It is also used in the synthesis of pharmaceuticals, such as antibiotics, and other organic compounds. Additionally, DFTB is used as a starting material for the synthesis of other halogenated aromatic compounds. DFTB has also been used in the synthesis of polymers, such as polystyrene, polycarbonate, and polyurethane.
属性
IUPAC Name |
1,5-dichloro-3-fluoro-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKASGSJFXYGBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




